molecular formula C13H14N2O4 B13710117 N-Acetyl-6-hydroxy-DL-tryptophan

N-Acetyl-6-hydroxy-DL-tryptophan

Cat. No.: B13710117
M. Wt: 262.26 g/mol
InChI Key: SRHPKORNWUUECV-UHFFFAOYSA-N
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Description

N-Acetyl-6-hydroxy-DL-tryptophan is a useful research compound. Its molecular formula is C13H14N2O4 and its molecular weight is 262.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-acetamido-3-(6-hydroxy-1H-indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-7(16)15-12(13(18)19)4-8-6-14-11-5-9(17)2-3-10(8)11/h2-3,5-6,12,14,17H,4H2,1H3,(H,15,16)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRHPKORNWUUECV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CNC2=C1C=CC(=C2)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Prepared by a Senior Application Scientist

Introduction

N-Acetyl-6-hydroxy-DL-tryptophan is a derivative of the essential amino acid tryptophan, identified by the CAS number 87667-59-2. While direct and extensive research on this specific molecule is limited, its structural components—a hydroxylated indole ring and an N-acetylated amino acid group—place it at the intersection of several fields of significant biochemical and pharmaceutical interest. This guide provides a comprehensive technical overview of this compound by synthesizing available data and extrapolating from well-researched parent and analogous compounds. By examining the synthesis, analytical characterization, and potential biological significance of its structural relatives, we can construct a robust scientific profile and suggest avenues for future investigation. This document is intended to serve as a foundational resource for researchers and developers interested in the potential applications of this and other modified tryptophan derivatives.

Chemical and Physical Properties

The fundamental properties of this compound are cataloged in public chemical databases.[1] The addition of a hydroxyl group to the indole ring and an acetyl group to the amine of the parent amino acid, DL-tryptophan, influences its polarity, solubility, and potential for intermolecular interactions. Below is a table summarizing its known and predicted properties.

PropertyValueSource
CAS Number 87667-59-2PubChem[1]
Molecular Formula C13H14N2O4PubChem[1]
Molecular Weight 262.26 g/mol PubChem[1]
IUPAC Name (2S)-2-acetamido-3-(6-hydroxy-1H-indol-3-yl)propanoic acidPubChem[1]
Appearance White to off-white powder (Predicted)Inferred from N-Acetyl-DL-tryptophan[2]
Solubility Slightly soluble in water; soluble in ethanol and dilute alkali solutions (Predicted)Inferred from N-Acetyl-DL-tryptophan[2]
Storage Temperature 2-8°C (Recommended)Inferred from N-Acetyl-DL-tryptophan[3]

Proposed Synthesis and Manufacturing

A practical synthetic route to this compound, while not explicitly detailed in the literature, can be logically inferred from established methods for the synthesis of its parent compounds and analogues. The most probable pathway involves the N-acetylation of 6-hydroxy-DL-tryptophan. This precursor can be synthesized from tryptophan through hydroxylation.

Conceptual Synthesis Workflow

The synthesis can be envisioned as a two-step process:

  • Hydroxylation of DL-Tryptophan: Introduction of a hydroxyl group at the 6-position of the indole ring of DL-tryptophan. Chemical hydroxylation methods, such as those employing Fenton or Udenfriend reactions, are known to produce a mixture of hydroxylated tryptophan isomers, including the 6-hydroxy derivative.[4]

  • N-Acetylation of 6-hydroxy-DL-tryptophan: Acetylation of the alpha-amino group of 6-hydroxy-DL-tryptophan using acetic anhydride in an alkaline aqueous solution. This method is well-documented for the synthesis of N-acetyl-DL-tryptophan from tryptophan.[5]

Synthesis of this compound DL-Tryptophan DL-Tryptophan Hydroxylation Hydroxylation DL-Tryptophan->Hydroxylation Fenton/Udenfriend Reaction 6-hydroxy-DL-tryptophan 6-hydroxy-DL-tryptophan Hydroxylation->6-hydroxy-DL-tryptophan N-Acetylation N-Acetylation 6-hydroxy-DL-tryptophan->N-Acetylation Acetic Anhydride, aq. NaOH This compound This compound N-Acetylation->this compound

Caption: Proposed two-step synthesis of this compound.

Exemplary Protocol for N-Acetylation

This protocol is adapted from established methods for the N-acetylation of tryptophan.[5]

  • Dissolution: Dissolve 6-hydroxy-DL-tryptophan in an aqueous solution of an alkali metal hydroxide (e.g., sodium hydroxide) at a substantially equimolar amount.

  • Reaction Setup: Cool the solution to a controlled temperature, typically between 20-40°C.

  • Acetylation: While maintaining the pH of the solution at 11 or higher, intermittently or continuously add acetic anhydride. The amount of acetic anhydride should be in slight excess relative to the starting amino acid.

  • Reaction Monitoring: Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Acidification and Precipitation: Upon completion of the reaction, cool the solution and acidify with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2.0 to precipitate the N-acetylated product.

  • Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.[2]

Analytical Characterization

Comprehensive characterization is essential to confirm the identity, purity, and stability of this compound. A combination of chromatographic and spectroscopic techniques, similar to those used for N-acetyl-DL-tryptophan, would be appropriate.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a powerful tool for assessing the purity of N-acetylated amino acids and for monitoring reaction progress and stability.

Protocol for Purity Assessment:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the indole chromophore (e.g., 280 nm).

  • Sample Preparation: Dissolve the sample in a suitable solvent, such as the mobile phase or a methanol/water mixture.

  • Analysis: Inject the sample and analyze the chromatogram for the main peak and any impurities. The purity can be calculated based on the relative peak areas.

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight of the synthesized compound. Techniques like electrospray ionization (ESI) are well-suited for analyzing amino acid derivatives. The expected mass for the protonated molecule [M+H]+ would be approximately 263.10.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy would provide detailed structural information, confirming the presence of the acetyl group, the tryptophan backbone, and the hydroxylated indole ring. The chemical shifts and coupling constants would be characteristic of the specific arrangement of atoms in the molecule.

Biological Significance and Potential Applications

While direct biological studies on this compound are not widely published, its structure suggests several areas of potential biological activity and therapeutic application. This can be inferred from the known roles of tryptophan derivatives and the impact of N-acetylation and hydroxylation.

Role in Tryptophan Metabolism Pathways

Tryptophan is a precursor to several bioactive molecules, including the neurotransmitter serotonin and metabolites of the kynurenine pathway.[6] Hydroxylation and N-acetylation are key enzymatic steps in these pathways. For instance, the conversion of serotonin to melatonin involves N-acetylation.[7] The presence of this compound in Aspergillus nidulans suggests it may be a naturally occurring metabolite.[1]

Potential Roles of Tryptophan Derivatives cluster_0 Serotonin Pathway cluster_1 Hypothetical Pathway Tryptophan Tryptophan 5-Hydroxytryptophan 5-Hydroxytryptophan Tryptophan->5-Hydroxytryptophan Hydroxylation 6-hydroxytryptophan 6-hydroxytryptophan Tryptophan->6-hydroxytryptophan Hydroxylation Serotonin Serotonin 5-Hydroxytryptophan->Serotonin N-Acetylserotonin N-Acetylserotonin Serotonin->N-Acetylserotonin N-Acetylation Melatonin Melatonin N-Acetylserotonin->Melatonin This compound This compound 6-hydroxytryptophan->this compound N-Acetylation

Caption: Involvement of hydroxylation and N-acetylation in tryptophan metabolic pathways.

Potential as a Neuroprotective Agent

N-acetylated amino acids, such as N-acetylcysteine and N-acetyl-L-tryptophan, have been investigated for their neuroprotective properties. N-acetylation can improve the bioavailability and blood-brain barrier permeability of the parent amino acid. Given that hydroxylated tryptophan derivatives also exhibit biological activity, this compound could potentially modulate neurological processes.

Antioxidant Properties

The indole nucleus of tryptophan is susceptible to oxidation, and tryptophan derivatives can act as antioxidants. Hydroxylation of the indole ring can enhance this antioxidant capacity.[8] N-Acetyl-DL-tryptophan is used as a stabilizer in protein therapeutic formulations due to its ability to be sacrificially oxidized, thus protecting the protein from degradation.[9] It is plausible that this compound could exhibit similar or even enhanced antioxidant properties.

Enzyme Inhibition

6-hydroxy-L-tryptophan has been identified as a competitive inhibitor of tyrosinase, an enzyme involved in melanin synthesis. This suggests that this compound could be explored for its potential as an enzyme inhibitor in various biochemical pathways.

Conclusion and Future Directions

This compound represents an under-explored derivative of tryptophan with potential applications in pharmacology and biotechnology. Based on the chemistry of related compounds, its synthesis and analytical characterization are feasible using standard laboratory techniques. The biological activities of its parent molecules suggest that it may possess valuable neuroprotective, antioxidant, or enzyme-inhibitory properties.

Future research should focus on:

  • Developing and optimizing a robust synthesis protocol for this compound.

  • Comprehensive analytical characterization to establish a full spectral and chromatographic profile.

  • In vitro and in vivo studies to elucidate its biological activities, including its antioxidant potential, neuroprotective effects, and interactions with key enzymes and receptors.

  • Investigation into its metabolic fate and potential as a prodrug or bioactive metabolite.

This technical guide provides a solid foundation for initiating research into this promising molecule, bridging the current knowledge gap by leveraging data from its better-understood chemical relatives.

References

  • Characterization of N-Acetyl-Tryptophan Degradation in Protein Therapeutic Formulations. (URL: [Link])

  • N-Acetyl-6-hydroxytryptophan | C13H14N2O4 | CID 137334 - PubChem. (URL: [Link])

  • Production of n-acetyl-dl-tryptophan - Google P
  • N-Acetyl-L-tryptophan | C13H14N2O3 | CID 700653 - PubChem. (URL: [Link])

  • Method for preparing N-acetyl-DL-tryptophan by cascade reaction - Google P
  • N-ACETYL-DL-TRYPTOPHAN - precisionFDA. (URL: [Link])

  • DL-Tryptophan, N-acetyl- - NIST WebBook. (URL: [Link])

  • N Acetyl DL tryptophan - mzCloud. (URL: [Link])

  • Metabolism of 6-fluoro-DL-tryptophan and its specific effects on the rat brain serotoninergic pathway - PubMed. (URL: [Link])

  • Tryptophan Biochemistry: Structural, Nutritional, Metabolic, and Medical Aspects in Humans - PMC. (URL: [Link])

  • N-Acetyl-DL-tryptophan - Ajinomoto. (URL: [Link])

  • N-Acetyltryptophan | C13H14N2O3 | CID 2002 - PubChem. (URL: [Link])

  • The hydroxylation of tryptophan - PubMed. (URL: [Link])

  • N-Acetylserotonin – Knowledge and References - Taylor & Francis. (URL: [Link])

  • Effects of Tryptophan and 5-Hydroxytryptophan on the Hepatic Cell Membrane Rigidity Due to Oxidative Stress - ResearchGate. (URL: [Link])

  • Synthesis of (s)
  • N-Acetyl-DL-tryptophan | Derivatives for Cell Culture | Baishixing. (URL: [Link])

  • Tryptophan-induced effects on the behavior and physiology of aging in tryptophan hydroxylase-2 heterozygous mice C57BL/6N - PMC. (URL: [Link])

Sources

Technical Guide: 6-Hydroxy-Tryptophan Derivatives in Fungal Metabolite Research

[1]

Executive Summary

This guide provides a comprehensive technical analysis of 6-hydroxy-tryptophan (6-HTP) and its derivatives within fungal secondary metabolism.[1] Unlike its well-known isomers 5-HTP (serotonin precursor) and 4-HTP (psilocybin precursor), 6-HTP represents a distinct chemical space characterized by extreme biological duality: it exists as a benign, therapeutic tyrosinase inhibitor in edible mushrooms (Lyophyllum decastes) and as a lethal structural pharmacophore in the amatoxins of the Death Cap mushroom (Amanita phalloides).[1]

This document details the biosynthetic pathways, isolation protocols, and chemo-enzymatic engineering strategies required to leverage 6-HTP derivatives for drug discovery, specifically in the context of Antibody-Drug Conjugates (ADCs) and enzyme inhibitors.

Part 1: The Biological Duality of 6-Hydroxylated Indoles

The 6-hydroxyindole moiety is a "privileged structure" in fungal chemical biology, serving two divergent evolutionary functions.

The Cytotoxic Pharmacophore (The Amanita Paradigm)

In the genus Amanita, Galerina, and Lepiota, the 6-hydroxy-tryptophan moiety is not found free but is generated post-translationally within the bicyclic octapeptide


-Amanitin
  • Role: The 6-hydroxyl group on the tryptophan residue (linked via a tryptathionine bridge to cysteine) is critical for the toxin's high-affinity binding to eukaryotic RNA Polymerase II .[1]

  • Mechanism: It creates a rigid hydrogen-bonding network that locks the polymerase clamp, halting mRNA synthesis and causing apoptosis.

  • Relevance: This extreme cytotoxicity is currently being harnessed in oncology to create Amanitin-based Antibody-Drug Conjugates (ADCs) , where the toxin is targeted specifically to tumor cells.[1]

The Metabolic Inhibitor (The Lyophyllum Paradigm)

In the edible mushroom Lyophyllum decastes, 6-HTP exists as a free amino acid.

  • Role: It functions as a competitive inhibitor of tyrosinase , the enzyme responsible for melanin browning.

  • Relevance: It represents a non-toxic, natural candidate for treating hyperpigmentation disorders and preventing enzymatic browning in food technology.

Part 2: Biosynthetic Mechanics & Pathway Engineering

Understanding the enzymatic origin of the 6-hydroxyl group is the key to engineering these molecules.

The Ribosomal Amanita Pathway (RiPPs)

Unlike most fungal alkaloids which are Non-Ribosomal Peptides (NRPs), amanitins are Ribosomally synthesized and Post-translationally Modified Peptides (RiPPs) .[1] The 6-hydroxylation is a late-stage event catalyzed by a specific P450 monooxygenase.[1]

Key Enzymes:

  • MSDIN Family: Encodes the precursor peptide (Pro-protein).[1][2][3]

  • POPB (Prolyl Oligopeptidase): Cleaves the precursor to release the core peptide.

  • P450-29 (Cytochrome P450): The specific hydroxylase responsible for introducing oxygen at the indole C6 and C7 positions.[1]

  • FMO1 (Flavin Monooxygenase): Responsible for sulfoxidation.[1]

Visualization of the Signaling & Biosynthetic Logic

AmanitinBiosynthesisGeneMSDIN Gene FamilyPrecursorPrecursor Peptide(35 aa)Gene->PrecursorTranslationCoreLinear Core Peptide(IWGIGCNP)Precursor->CoreCleavagePOPPOPB(Prolyl Oligopeptidase)Precursor->POPCyclicMonocyclic PeptideCore->CyclicHead-to-TailCyclizationTryptathionineTryptathionine Crosslink(S-C Bond)Cyclic->TryptathionineOxidativeCrosslinkingAmanitinAlpha-Amanitin(6-OH-Trp Moiety)Tryptathionine->AmanitinC6-HydroxylationPOP->CoreP450P450-29(Hydroxylase)P450->AmanitinCatalysis

Caption: The RiPP pathway for Amanitin production.[1] P450-29 is the critical node for introducing the 6-hydroxy functionality.[1]

Part 3: Experimental Protocols

Protocol A: Isolation of Free 6-HTP from Lyophyllum decastes

Objective: To isolate high-purity 6-hydroxy-L-tryptophan for tyrosinase inhibition assays. This protocol avoids the degradation common with standard acid hydrolysis.

Reagents:

  • Lyophilized L. decastes fruiting bodies.[4][5]

  • ODS (Octadecylsilane) Resin.[1]

  • HPLC Solvents: 0.1% Formic Acid (A), Acetonitrile (B).[1]

Workflow:

  • Extraction: Homogenize 100g lyophilized fungal powder in 1L distilled water at 85°C for 3 hours. (Hot water is critical to inactivate endogenous polyphenol oxidases that might degrade the target).[1]

  • Filtration: Centrifuge at 8,000 x g for 15 min. Collect supernatant.

  • Primary Fractionation: Load supernatant onto an ODS open column (5 x 30 cm). Elute with a step gradient of H2O:MeOH (100:0 to 0:100).[1] 6-HTP elutes early (water fraction) due to high polarity.[1]

  • Purification (Prep-HPLC):

    • Column 1: C18 Reverse Phase. Isocratic elution (5% MeOH).

    • Column 2 (Polishing): HILIC column (Hydrophilic Interaction Liquid Chromatography).[1]

    • Detection: UV at 280 nm.

  • Validation: Verify structure via NMR (

    
    H, 
    
    
    C) and HR-MS. The C6-hydroxyl shifts the indole UV max slightly compared to 5-HTP.
Protocol B: Chemo-Enzymatic Synthesis of 6-HTP Derivatives

Objective: To generate 6-substituted tryptophans (e.g., 6-chloro, 6-methyl) for drug development using engineered Tryptophan Synthase (TrpB).[1]

Rationale: Chemical synthesis of 6-substituted indoles is low-yielding.[1] Using an engineered Pyrococcus furiosus TrpB (PfTrpB) allows for the direct condensation of 6-substituted indoles with serine.[1]

Steps:

  • Substrate Prep: Dissolve 6-substituted indole (e.g., 6-chloroindole) (10 mM) and L-Serine (20 mM) in Potassium Phosphate buffer (50 mM, pH 8.0).

  • Biocatalysis: Add purified PfTrpB mutant (e.g., PfTrpB-2B9) at 1 µM.[1]

  • Incubation: Incubate at 60°C (thermostable enzyme allows higher solubility of indole substrates) for 12 hours.

  • Quench: Add 1 volume of Acetonitrile.

  • Isolation: Flash chromatography.

Part 4: Quantitative Data & Applications

Tyrosinase Inhibition Profile

The following table summarizes the inhibitory potency of 6-HTP compared to standard inhibitors.

CompoundSourceIC50 (mM)Mechanism
6-Hydroxy-L-tryptophan L. decastes0.23 Competitive
5-Hydroxy-L-tryptophanSynthetic> 1.0Non-specific
Kojic AcidAspergillus0.05Chelation
ArbutinPlant1.20Competitive

Interpretation: 6-HTP is significantly more potent than Arbutin and distinct from 5-HTP, indicating that the 6-position hydroxyl is essential for the specific docking into the tyrosinase active site.

Workflow for ADC Development (Amanitin Payloads)

For researchers developing Antibody-Drug Conjugates, the 6-hydroxy-tryptophan moiety in Amanitin is a structural anchor, not the conjugation site.[1]

ADCWorkflowcluster_0Payload Engineeringcluster_1ConjugationStep1Fermentation ofAmanita phalloidesStep2Isolation ofAlpha-AmanitinStep1->Step2Step3Synthetic Modification(Linker Attachment at Indole N1 or Asp)Step2->Step3Preserve 6-OH(Critical for Toxicity)Step4mAb Conjugation(Cys or Lys residues)Step3->Step4Step5Purification (SEC/HIC)Step4->Step5

Caption: Workflow for Amanitin-ADC production. Note that the 6-OH group must remain unmodified to maintain RNA Pol II inhibition.[1]

References

  • Ishihara, H., et al. (2018). "Isolation of 6-hydroxy-L-tryptophan from the fruiting body of Lyophyllum decastes for use as a tyrosinase inhibitor."[1] Bioscience, Biotechnology, and Biochemistry. Link

  • Hallen-Adams, H. E., & Walton, J. D. (2011). "Biosynthesis, Genetics, and Toxicity of Amatoxins." Toxins.[2][6][7] Link

  • Luo, H., et al. (2010). "Ribosomal biosynthesis of α-amanitin in Galerina marginata."[7] Fungal Genetics and Biology. Link

  • Matinkhoo, K., et al. (2018). "Synthesis of the Death-Cap Mushroom Toxin α-Amanitin." Journal of the American Chemical Society. Link[1]

  • Buller, A. R., et al. (2015). "Directed evolution of the tryptophan synthase β-subunit for stand-alone function recapitulates allosteric activation." Proceedings of the National Academy of Sciences. Link[1]

Methodological & Application

Application Note & Protocols: N-Acetyl-6-hydroxy-DL-tryptophan as a Chromogenic Substrate for Phenoloxidase Enzymes

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for utilizing N-Acetyl-6-hydroxy-DL-tryptophan as a novel substrate for the enzymatic assessment of phenoloxidases (E.C. 1.14.18.1), including tyrosinases. Phenoloxidases are copper-containing enzymes pivotal in various biological processes, such as melanin synthesis, immune defense in invertebrates, and fruit browning.[1][2][3] The hydroxytryptophan moiety of this substrate allows for direct oxidation by phenoloxidase, yielding a chromophoric product amenable to spectrophotometric quantification. We present the underlying biochemical principles, detailed protocols for enzyme activity assays, determination of kinetic parameters, and troubleshooting guidelines to ensure robust and reproducible results for researchers in biochemistry, immunology, and drug development.

Introduction: The Significance of Phenoloxidase and Novel Substrates

Phenoloxidases (POs) are a class of widely distributed enzymes that catalyze the oxidation of phenols to quinones.[4] In many invertebrates, PO is a crucial component of the innate immune system, where it is activated in response to pathogens, leading to their encapsulation and melanization.[2][5] In mammals, the analogous enzyme, tyrosinase, is the rate-limiting enzyme in the biosynthesis of melanin pigments.[1][6] Given their roles in health and disease, the study of PO activity and the screening for its inhibitors are of significant interest in fields ranging from agricultural science to medicinal chemistry and cosmetics.[7]

The classical substrates for PO assays include L-tyrosine and L-DOPA. However, the exploration of novel substrates is essential for developing more specific, sensitive, or convenient assays. This compound presents as a promising candidate. The 6-hydroxy indole ring mimics a phenolic structure, making it a target for PO-mediated oxidation. The N-acetyl group enhances stability and solubility. The DL-racemic mixture allows for the investigation of stereospecificity, although many fungal and bacterial tyrosinases exhibit broad substrate specificity.[1]

This document serves as a practical guide, explaining the causality behind experimental choices and providing self-validating protocols for the reliable use of this compound in phenoloxidase research.

Proposed Enzymatic Reaction Mechanism

Phenoloxidases, such as tyrosinase, possess two distinct catalytic activities: the hydroxylation of monophenols to o-diphenols (monophenolase activity) and the oxidation of o-diphenols to o-quinones (diphenolase activity).[1][7] this compound, containing a hydroxyl group on the indole ring, is expected to primarily act as a substrate for the diphenolase-like activity. The enzyme will oxidize the 6-hydroxy group to a quinone. This resulting quinone is often highly reactive and can undergo subsequent non-enzymatic polymerization reactions to form a colored, melanin-like product, which can be monitored over time.

The proposed reaction pathway is as follows:

  • This compound binds to the active site of the phenoloxidase enzyme.

  • The enzyme catalyzes the oxidation of the 6-hydroxy group to an unstable quinone intermediate.

  • This quinone undergoes intramolecular cyclization and further oxidation and polymerization steps.

  • The formation of the resulting colored polymer can be measured spectrophotometrically, typically in the 400-500 nm range, as an indicator of enzyme activity.

Reaction_Pathway Substrate This compound Enzyme Phenoloxidase (PO) Substrate->Enzyme Binds to Active Site Intermediate Quinone Intermediate Enzyme->Intermediate Catalyzes Oxidation Product Colored Polymer (Melanin-like) Intermediate->Product Non-enzymatic Polymerization

Caption: Proposed reaction pathway for the oxidation of this compound by phenoloxidase.

Materials and Reagents

  • Enzyme: Purified mushroom tyrosinase (a common phenoloxidase, e.g., Sigma-Aldrich T3824) or other phenoloxidase preparations (e.g., hemolymph from insects).[8]

  • Substrate: this compound.

  • Buffer: 0.1 M Sodium Phosphate Buffer (pH 6.8). The optimal pH for tyrosinase activity is typically around 6.8.[7]

  • Spectrophotometer: A microplate reader or a standard spectrophotometer capable of measuring absorbance at 475 nm.

  • Microplates: 96-well, clear, flat-bottom plates.

  • Pipettes: Calibrated micropipettes.

Detailed Experimental Protocols

Protocol 1: Standard Phenoloxidase Activity Assay

This protocol is designed to measure the rate of formation of the colored product resulting from the oxidation of this compound.

1. Preparation of Reagents:

  • Enzyme Stock Solution: Prepare a 1 mg/mL stock solution of mushroom tyrosinase in 0.1 M sodium phosphate buffer (pH 6.8). Store on ice. Immediately before use, dilute to the desired working concentration (e.g., 10-100 µg/mL). Rationale: A concentrated stock ensures stability, while a fresh dilution provides accurate working concentrations.
  • Substrate Solution: Prepare a 10 mM stock solution of this compound in the same phosphate buffer. Gentle warming may be required for complete dissolution. Rationale: A 10 mM stock is a common starting point for substrate optimization.

2. Assay Procedure:

  • In a 96-well microplate, add the following reagents in the specified order:
  • 140 µL of 0.1 M Sodium Phosphate Buffer (pH 6.8).
  • 20 µL of the Substrate Solution (final concentration will be 1 mM).
  • Include a "blank" well with 160 µL of buffer and no substrate to zero the spectrophotometer.
  • Include a "substrate control" well with 140 µL of buffer and 20 µL of substrate solution to monitor for auto-oxidation.
  • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 5 minutes. Rationale: This ensures all components are at the reaction temperature before initiation.
  • Initiate the reaction by adding 40 µL of the diluted enzyme solution to each well (except the blank and substrate control).
  • Immediately place the plate in the spectrophotometer and measure the absorbance at 475 nm (A475). This is the initial reading (T=0). Note: The optimal wavelength should be determined by scanning the reaction product, but 475 nm is a reasonable starting point for melanin-like products.
  • Continue to take readings at regular intervals (e.g., every 1 minute for 10-20 minutes).
  • The rate of reaction is the change in absorbance per unit of time (ΔA475/min).

3. Data Analysis:

  • Subtract the absorbance of the substrate control from the sample wells at each time point to correct for any non-enzymatic oxidation.
  • Plot absorbance (A475) versus time (minutes).
  • Determine the initial linear rate of the reaction from the slope of the curve. One unit of enzyme activity can be defined as the amount of enzyme that causes an increase in absorbance of 0.001 per minute under the specified conditions.

Start [label="Prepare Reagents\n(Enzyme, Substrate, Buffer)", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Add Buffer and Substrate\nto 96-well Plate", fillcolor="#F1F3F4", fontcolor="#202124"]; Step2 [label="Pre-incubate at\nControlled Temperature (5 min)", fillcolor="#FBBC05", fontcolor="#202124"]; Step3 [label="Initiate Reaction with\nEnzyme Solution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step4 [label="Measure Absorbance (A475)\nKinetically (e.g., every 1 min)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Step5 [label="Plot A475 vs. Time\nCalculate Initial Rate (ΔA/min)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Step1; Step1 -> Step2; Step2 -> Step3; Step3 -> Step4; Step4 -> Step5; }

Caption: Experimental workflow for the phenoloxidase activity assay.

Protocol 2: Determination of Michaelis-Menten Kinetic Parameters (K_m and V_max)

This protocol determines the enzyme's affinity for the substrate (K_m) and the maximum reaction velocity (V_max).[9][10]

1. Assay Setup:

  • Prepare a series of substrate dilutions from the 10 mM stock solution in phosphate buffer, ranging from approximately 0.1 to 5 times the expected K_m. A good starting range would be: 0.1, 0.25, 0.5, 1.0, 2.5, 5.0, and 10.0 mM.
  • Set up the assay as described in Protocol 1, but vary the final substrate concentration in each set of wells. Keep the enzyme concentration constant.

2. Procedure:

  • For each substrate concentration, measure the initial reaction rate (v) as ΔA475/min.
  • Ensure that the rates are measured in the initial linear phase of the reaction.

3. Data Analysis:

  • Plot the initial velocity (v) against the substrate concentration ([S]).
  • Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine K_m and V_max.
  • Alternatively, use a Lineweaver-Burk plot (1/v vs. 1/[S]) for a linear representation, although non-linear regression is generally more accurate.
ParameterDescription
V_max The maximum rate of reaction when the enzyme is saturated with the substrate.
K_m The Michaelis constant; the substrate concentration at which the reaction rate is half of V_max. It is an inverse measure of the enzyme's affinity for the substrate.

Troubleshooting and Considerations

  • High Background/Auto-oxidation: If the substrate control well shows a significant increase in absorbance, the substrate may be auto-oxidizing. This can be mitigated by preparing the substrate solution fresh, protecting it from light, or adding a small amount of a reducing agent like ascorbic acid to the stock (though not in the final reaction mixture).

  • No or Low Activity:

    • Confirm the activity of your enzyme preparation with a standard substrate like L-DOPA.[8]

    • Optimize the enzyme concentration. You may need to increase it.

    • Optimize the pH of the buffer. While pH 6.8 is a good starting point, the optimum may vary.

  • Precipitation: At high substrate or product concentrations, precipitation may occur, leading to scattering of light and inaccurate absorbance readings. If this occurs, work at lower concentrations.

  • Stereospecificity: Phenoloxidases may exhibit a preference for L- or D-isomers.[1] If using a specific isomer of N-Acetyl-6-hydroxy-tryptophan, results may differ from the DL-mixture.

Conclusion

This compound serves as a viable and practical substrate for the continuous monitoring of phenoloxidase activity. Its oxidation leads to the formation of a chromophore, enabling a straightforward spectrophotometric assay. The protocols detailed herein provide a robust foundation for researchers to characterize phenoloxidase enzymes, screen for inhibitors, and investigate the role of these enzymes in various biological systems. By understanding the principles behind the assay design and potential pitfalls, scientists can generate reliable and meaningful data.

References

  • Wikipedia. (n.d.). Phenoloxidase system. Retrieved February 12, 2026, from [Link]

  • ResearchGate. (n.d.). Michaelis Menten Kinetics using fixed amounts of phenoloxidase enzyme.... Retrieved February 12, 2026, from [Link]

  • Fleschin, S., et al. (1999). Phenol-oxidizing enzymes: mechanisms and applications in biosensors. PubMed. Retrieved February 12, 2026, from [Link]

  • Sinan, O. (2012). Enzyme kinetics: Teaching using polyphenoloxidase with a practical science activity. ResearchGate. Retrieved February 12, 2026, from [Link]

  • Chang, T. S. (2009). An Updated Review of Tyrosinase Inhibitors. International Journal of Molecular Sciences, 10(6), 2440–2475. [Link]

  • Noda, Y., et al. (1977). Enzymatic oxidation of acetyltryptophanamide- and tryptophan-containing peptides. Formation of dehydrotryptophan. PubMed. Retrieved February 12, 2026, from [Link]

  • Eleftherianos, I., et al. (2010). Role and importance of phenoloxidase in insect hemostasis. PubMed. Retrieved February 12, 2026, from [Link]

  • Alvarez, D. (2024). Protocol for Assessing Phenoloxidase Activity in Galleria mellonella Hemolymph. protocols.io. Retrieved February 12, 2026, from [Link]

  • Nawaz, A., et al. (2017). Tyrosinase: Sources, Structure and Applications. ResearchGate. Retrieved February 12, 2026, from [Link]

  • Garcia-Molina, F., et al. (2000). Kinetic Characterization of the Substrate Specificity and Mechanism of Mushroom Tyrosinase. ResearchGate. Retrieved February 12, 2026, from [Link]

  • Sendovski, M., et al. (2024). Structural characterization of tyrosinases and an update on human enzymes. PubMed. Retrieved February 12, 2026, from [Link]

  • Pan, T., et al. (2020). Catalysis-based specific detection and inhibition of tyrosinase and their application. RSC Advances, 10(35), 20959–20971. [Link]

Sources

Application Note: High-Throughput & Mechanistic Screening of N-Acetyl-6-hydroxy-DL-tryptophan for Neuroprotection

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

N-Acetyl-6-hydroxy-DL-tryptophan (NA-6-OH-Trp) represents a hybrid pharmacophore combining the neuroprotective scaffold of N-acetyl-tryptophan (NAT) with the electron-donating antioxidant capacity of a hydroxylated indole ring. While NAT is a known inhibitor of mitochondrial cytochrome c release and substance P signaling, the addition of a hydroxyl group at the C6 position is hypothesized to enhance radical scavenging activity and modulate binding affinity for neurotrophic receptors.

This guide outlines a tiered screening protocol designed to validate the neuroprotective efficacy of NA-6-OH-Trp. Unlike standard protocols, this workflow integrates cell-free biophysical assays with phenotypic cellular screens to differentiate between direct antioxidant effects and specific signaling pathway modulation (e.g., Nrf2/HO-1 activation).

Key Mechanistic Hypotheses
  • Direct Antioxidant Action: The 6-OH group lowers the oxidation potential of the indole ring, facilitating direct scavenging of ROS.

  • Mitochondrial Stabilization: The N-acetyl core preserves mitochondrial membrane potential (

    
    ), preventing apoptotic cascades.
    
  • Anti-Excitotoxicity: Modulation of glutamatergic signaling pathways.

Compound Handling & Stability

Critical Note: Hydroxy-indoles are susceptible to auto-oxidation. Proper handling is the first step in ensuring reproducible data.

  • Solubility: NA-6-OH-Trp is sparingly soluble in water but soluble in ethanol and dilute alkali.[1][2]

    • Stock Solution: Dissolve in 100% DMSO or Ethanol to 50 mM. Avoid alkaline aqueous solvents for storage as they accelerate oxidation.

    • Storage: Aliquot into light-protective amber tubes. Store at -80°C under argon/nitrogen if possible.

    • Working Solution: Dilute in serum-free media immediately prior to use. Final DMSO concentration must be

      
      .
      

Phase I: Primary Biophysical Screens (Cell-Free)

Before cellular introduction, quantify the compound's intrinsic physicochemical properties.

Radical Scavenging Capacity (ORAC/DPPH)

Rationale: To determine if the 6-OH substitution enhances antioxidant power compared to the parent N-acetyl-tryptophan.

  • Protocol:

    • Prepare NA-6-OH-Trp (1–100

      
      M) in methanol.
      
    • Add DPPH solution (0.1 mM). Incubate 30 min in dark.

    • Measure absorbance at 517 nm.

    • Control: Compare against Trolox and unsubstituted N-acetyl-tryptophan.

    • Success Criteria:

      
       significantly lower than unsubstituted NAT confirms functional benefit of hydroxylation.
      
Amyloid Aggregation Inhibition (ThT Assay)

Rationale: Indole scaffolds can intercalate into


-sheets. This assay screens for potential anti-Alzheimer's utility.[3][4]
  • Protocol:

    • Incubate

      
       (10 
      
      
      
      M) with NA-6-OH-Trp (10, 50, 100
      
      
      M) at 37°C for 24h.
    • Add Thioflavin T (ThT) solution (5

      
      M).
      
    • Read Fluorescence (Ex: 440nm / Em: 485nm).

    • Interpretation: Reduction in fluorescence indicates inhibition of fibrillization.

Phase II: Cellular Neuroprotection Assays (Phenotypic)

Model System: SH-SY5Y (Human Neuroblastoma) or PC12 (Pheochromocytoma). Differentiation: Use Retinoic Acid (10


M, 5 days) to induce a neuronal phenotype (neurite outgrowth), which provides a more relevant model than undifferentiated neuroblasts.
Oxidative Stress Rescue ( Challenge)

Rationale: Tests the compound's ability to protect against acute ROS-induced apoptosis.

Protocol:

  • Seeding: Plate differentiated SH-SY5Y cells (

    
     cells/well) in 96-well plates.
    
  • Pre-treatment: Treat with NA-6-OH-Trp (0.1, 1, 10, 50

    
    M) for 2–4 hours.
    
    • Note: Pre-treatment allows upregulation of endogenous antioxidant enzymes (Nrf2 pathway).

  • Insult: Add

    
     (100–300 
    
    
    
    M, titrated to induce 50% kill) for 24 hours.
  • Readout: CCK-8 or MTT assay.

    • Calculation: % Protection =

      
      .
      
Excitotoxicity Screen (Glutamate/NMDA)

Rationale: Tryptophan derivatives often modulate NMDA receptors or downstream calcium influx.

Protocol:

  • Culture: Primary Cortical Neurons (DIV 10-14) are preferred; differentiated SH-SY5Y are an acceptable surrogate.

  • Pre-treatment: Incubate with NA-6-OH-Trp (10

    
    M) for 1 hour.
    
  • Insult: Add Glutamate (100

    
    M) + Glycine (10 
    
    
    
    M) for 24 hours.
  • Readout: LDH Release Assay (measure membrane integrity).

    • Why LDH? Excitotoxicity causes rapid necrosis/lysis, making LDH a more sensitive marker than metabolic assays like MTT.

Phase III: Mechanistic Validation (Mode of Action)

If Phase II yields positive hits, use these assays to define how the molecule works.

Mitochondrial Membrane Potential (JC-1 Assay)

Rationale: To confirm if NA-6-OH-Trp prevents the mitochondrial permeability transition pore (mPTP) opening, a key step in apoptosis.

Protocol:

  • Treat cells with Compound + Toxin (

    
     or MPP+).
    
  • Stain with JC-1 dye (2

    
    M) for 30 min.
    
  • Analysis:

    • Healthy mitochondria: Red aggregates (590 nm).

    • Damaged mitochondria: Green monomers (529 nm).

    • Metric: An increase in the Red/Green ratio compared to toxin-only control indicates neuroprotection.

Nrf2/HO-1 Pathway Activation (Western Blot)

Rationale: Electrophilic indoles often activate the Nrf2-ARE pathway, upregulating Phase II detox enzymes.

Protocol:

  • Treat cells with NA-6-OH-Trp (10

    
    M) for 6, 12, 24 hours (Time course is critical).
    
  • Lyse cells (nuclear vs. cytosolic fractionation recommended).

  • Blot Targets:

    • Nrf2: Look for nuclear translocation.

    • HO-1 (Heme Oxygenase-1): Downstream effector.

    • NQO1: Downstream effector.

  • Control: Sulforaphane (positive control).

Data Visualization & Workflow

Screening Workflow Diagram

ScreeningWorkflow cluster_0 Phase I: Cell-Free (Biophysical) cluster_1 Phase II: Cellular Phenotype cluster_2 Phase III: Mechanism Start Compound: NA-6-OH-Trp DPPH Radical Scavenging (DPPH/ORAC) Start->DPPH ThT Amyloid Aggregation (ThT Assay) Start->ThT ToxScreen Oxidative Stress (H2O2 Rescue) DPPH->ToxScreen If Antioxidant+ ThT->ToxScreen If Anti-Aggregant+ Decision Hit Validation ToxScreen->Decision Excitotox Excitotoxicity (Glutamate/LDH) Excitotox->Decision Mito Mitochondrial Health (JC-1 / Cyt C) Pathway Signaling (Nrf2 / HO-1 WB) Decision->Mito Confirm MOA Decision->Pathway Confirm MOA

Caption: Hierarchical screening workflow moving from intrinsic chemical properties to phenotypic rescue and mechanistic confirmation.

Putative Mechanism of Action

MOA Compound NA-6-OH-Trp ROS ROS (Scavenging) Compound->ROS Direct e- donation Nrf2 Nrf2 Activation Compound->Nrf2 Electrophilic Modulation Mito Mitochondria (Stabilization) Compound->Mito Prevents mPTP ROS->Mito Damages Nrf2->ROS Detoxifies Apoptosis Apoptosis (Caspase-3) Mito->Apoptosis Cyt C Release Survival Neuronal Survival Apoptosis->Survival Inhibits

Caption: Hypothesized multi-target mechanism involving direct ROS scavenging, Nrf2 pathway induction, and mitochondrial stabilization.

Expected Results & Troubleshooting

AssayExpected Outcome (Positive Hit)Common PitfallTroubleshooting
DPPH/ORAC

Compound auto-oxidation changes colorUse fresh stock; subtract compound-only blank.
MTT/CCK-8 Viability restoration >20% vs ToxinInteraction with tetrazolium dyesWash cells before adding dye or use ATP-based assay (CellTiter-Glo).
JC-1 Maintenance of Red/Green ratioDye aggregation in high conc.Titrate JC-1; use FCCP as positive control for depolarization.
Western Blot Increased nuclear Nrf2Cytosolic contaminationEnsure rigorous nuclear/cytosolic fractionation protocol.

References

  • Hersh, D. S., et al. (2011). "N-acetyl-L-tryptophan, but not N-acetyl-D-tryptophan, rescues neuronal cell death in models of amyotrophic lateral sclerosis." Journal of Neurochemistry. Link

    • Significance: Establishes the neuroprotective baseline of the N-acetyl-tryptophan scaffold.
  • Reiter, R. J., et al. (2001). "Pharmacological utility of melatonin in reducing oxidative cellular damage." Regulatory Toxicology and Pharmacology. Link

    • Significance: Validates the antioxidant mechanism of indole derivatives.[3][5]

  • Esteban, G., et al. (2024). "Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation."[3] International Journal of Molecular Sciences. Link

    • Significance: Provides specific protocols for screening indole derivatives against amyloid aggregation and oxid
  • Kang, S., et al. (2023). "Neuroprotective Effects of N-acetylserotonin and Its Derivative."[6] Frontiers in Neuroscience. Link

    • Significance: Compares N-acetyl-serotonin (5-OH)
  • Gullapalli, S., et al. (2014). "Screening methods to identify indole derivatives that protect against reactive oxygen species induced tryptophan oxidation."[7] Journal of Pharmaceutical Sciences. Link

    • Significance: Discusses the electrochemistry of hydroxy-indoles and their stability.

Sources

Application Notes & Protocols: N-Acetyl-6-hydroxy-DL-tryptophan as a Chemical Probe for In Vitro Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-Acetyl-6-hydroxy-DL-tryptophan is a structurally unique amino acid derivative poised for utility as a versatile chemical probe in drug discovery and chemical biology. Its architecture, combining an N-acetylated backbone with a hydroxylated indole ring, suggests a range of potential biological activities, from targeted enzyme modulation to broad-spectrum antioxidant effects. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the utility of this compound. We present detailed protocols for three key in vitro applications: (1) identifying and validating protein targets using the Cellular Thermal Shift Assay (CETSA), (2) quantifying antioxidant potential through radical scavenging assays, and (3) screening for enzyme inhibition, using tyrosinase as a representative model. Each protocol is grounded in established scientific principles, explaining the causality behind experimental choices to ensure robust and reproducible outcomes.

Introduction: Rationale for this compound as a Chemical Probe

The functional potential of a chemical probe is encoded in its structure. This compound integrates three key chemical motifs that suggest its utility in distinct biological assays:

  • Tryptophan Scaffold: The indole ring of tryptophan is a privileged structure in pharmacology, participating in various π-system interactions and serving as a precursor to key biomolecules.[1][2] Its derivatives are frequently explored for therapeutic potential.

  • 6-Hydroxy Group: The hydroxylation of the indole ring is critical. Hydroxylated tryptophan metabolites, such as 3-hydroxykynurenine and 3-hydroxyanthranilic acid, are known to be potent antioxidants and radical scavengers.[3] Furthermore, the position of this hydroxyl group can confer specificity for enzyme active sites, as demonstrated by 6-hydroxy-L-tryptophan's activity as a competitive tyrosinase inhibitor.[4]

  • N-Acetyl Group: Acetylation of the alpha-amino group can enhance the molecule's metabolic stability and membrane permeability. This modification is also known to confer neuroprotective properties in related compounds like N-acetyl-L-tryptophan, which acts as an antagonist of the neurokinin-1 receptor (NK-1R) and an inhibitor of cytochrome c release.[5][6]

Collectively, these features position this compound as a promising candidate for identifying novel protein targets, modulating enzymatic activity, and mitigating oxidative stress. The following application notes provide the theoretical basis and practical protocols to investigate these activities.

Application Note I: Target Engagement Verification with Cellular Thermal Shift Assay (CETSA)

A. Scientific Principle

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for assessing the engagement of a compound with its protein target within the native, complex environment of an intact cell.[7][8] The principle is based on ligand-induced thermal stabilization: when a small molecule like this compound binds to its target protein, it typically increases the protein's conformational stability.[9] This increased stability translates to a higher resistance to heat-induced denaturation and aggregation. By heating cell lysates or intact cells across a temperature gradient, one can observe that ligand-bound proteins remain soluble at higher temperatures compared to their unbound counterparts.[7] This "thermal shift" (ΔTm) is a direct indicator of target engagement.

B. Experimental Workflow: CETSA

CETSA_Workflow cluster_prep Cell Preparation & Treatment cluster_heating Thermal Challenge cluster_processing Sample Processing cluster_analysis Analysis cell_culture 1. Culture Cells to Desired Confluency treatment 2. Treat Cells with Probe or Vehicle (DMSO) cell_culture->treatment aliquot 3. Aliquot Cell Suspension treatment->aliquot heat 4. Heat Aliquots across a Temperature Gradient aliquot->heat lysis 5. Lyse Cells (Freeze-Thaw) heat->lysis centrifuge 6. Centrifuge to Separate Soluble vs. Aggregated Proteins lysis->centrifuge sds_page 7. Analyze Soluble Fraction by SDS-PAGE centrifuge->sds_page western 8. Western Blot for Target Protein sds_page->western plot 9. Plot Band Intensity vs. Temperature western->plot

Caption: CETSA workflow for assessing target engagement.

C. Detailed Protocol: Western Blot-Based CETSA

  • Cell Culture and Treatment:

    • Plate the cells of interest (e.g., HeLa, LN18) and grow to 80-90% confluency.

    • Harvest cells by trypsinization, wash with PBS, and resuspend in a suitable buffer (e.g., PBS with protease inhibitors) to a concentration of 107 cells/mL.

    • Divide the cell suspension into two pools: one for treatment with this compound (e.g., 50 µM final concentration) and one for the vehicle control (e.g., 0.1% DMSO).

    • Incubate at 37°C for 1 hour.

    • Scientist's Note: The choice of cell line should be guided by the hypothesized target. If no target is known, a common, well-characterized cell line is appropriate for initial screening.

  • Thermal Challenge:

    • Aliquot 100 µL of the treated and vehicle cell suspensions into separate PCR tubes for each temperature point.

    • Place the tubes in a thermal cycler with a temperature gradient (e.g., 40°C to 64°C in 2°C increments). Heat for 3 minutes.

    • Immediately cool the tubes on ice for 3 minutes.

    • Rationale: A 3-minute heating step is sufficient to induce denaturation while minimizing off-target effects like loss of membrane integrity, which typically occurs above 65°C.[10]

  • Protein Extraction:

    • Lyse the cells by subjecting the tubes to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

    • Clarify the lysates by ultracentrifugation at 100,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

    • Rationale: High-speed centrifugation is critical to effectively separate the soluble protein fraction (containing stabilized protein) from the heat-induced aggregates.

  • Analysis:

    • Carefully collect the supernatant (soluble fraction) from each tube.

    • Determine the protein concentration of each sample using a Bradford or BCA assay.

    • Normalize all samples to the same protein concentration.

    • Analyze the samples by SDS-PAGE followed by Western blotting using a specific antibody against the protein of interest.

    • Develop the blot and quantify the band intensity for each lane using densitometry software (e.g., ImageJ).

D. Data Presentation and Interpretation

Plot the normalized band intensity as a percentage of the 40°C control against temperature for both the vehicle- and probe-treated samples. Fit the data to a sigmoidal dose-response curve to determine the melting temperature (Tm), which is the temperature at which 50% of the protein is denatured. A positive thermal shift (ΔTm = Tm probe - Tm vehicle) indicates stabilization and direct target engagement.

Target ProteinVehicle Tm (°C)Probe Tm (°C) (50 µM)Thermal Shift (ΔTm)Interpretation
Protein X52.1 ± 0.456.3 ± 0.5+4.2°C Strong Engagement
Protein Y48.5 ± 0.348.7 ± 0.6+0.2°CNo Engagement
GAPDH (Control)60.2 ± 0.760.1 ± 0.5-0.1°CNo Engagement

Application Note II: Quantifying Antioxidant Capacity

A. Scientific Principle

Many phenolic compounds, including hydroxylated tryptophan derivatives, exhibit antioxidant activity by donating a hydrogen atom or an electron to neutralize reactive oxygen species (ROS) and other free radicals.[11][12] This activity can be quantified using cell-free chemical assays that measure the scavenging of stable synthetic radicals. We describe two common methods: the DPPH assay, which relies on a color change, and the ORAC assay, which measures the preservation of fluorescence.

B. Detailed Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.

    • Prepare a stock solution of this compound in methanol or DMSO.

    • Prepare a positive control stock solution (e.g., Ascorbic Acid or Trolox) in the same solvent.

  • Assay Procedure (96-well plate format):

    • In a clear 96-well plate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of serial dilutions of the test probe, positive control, or solvent blank to the wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Rationale: The purple DPPH radical becomes a colorless/yellowish compound upon accepting an electron or hydrogen radical from an antioxidant. The 30-minute incubation allows the reaction to reach a stable endpoint.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100

    • Plot the % Inhibition against the concentration of the probe and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

C. Detailed Protocol 2: Oxygen Radical Absorbance Capacity (ORAC) Assay

  • Reagent Preparation:

    • Prepare the ORAC working buffer (e.g., 75 mM phosphate buffer, pH 7.4).

    • Prepare a fluorescein stock solution and dilute to a working concentration in the ORAC buffer.

    • Prepare an AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) solution in ORAC buffer. Prepare this fresh before each assay.

    • Prepare serial dilutions of the test probe and a Trolox standard in ORAC buffer.

  • Assay Procedure (96-well plate format):

    • In a black 96-well plate, add 25 µL of the test probe, Trolox standard, or buffer blank to appropriate wells.

    • Add 150 µL of the fluorescein working solution to all wells.

    • Incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

    • Rationale: AAPH is a thermal radical generator. At 37°C, it produces peroxyl radicals that quench the fluorescein signal. Antioxidants protect the fluorescein, preserving its fluorescence.[1]

  • Data Acquisition and Analysis:

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

    • Measure the fluorescence (Excitation: 485 nm, Emission: 520 nm) every minute for at least 60 minutes.

    • Calculate the Area Under the Curve (AUC) for the blank, standards, and samples.

    • Calculate the Net AUC = AUCsample - AUCblank.

    • Plot a standard curve of Net AUC vs. Trolox concentration.

    • Determine the Trolox Equivalents (TE) for the test probe from the standard curve.

D. Data Presentation

CompoundDPPH IC50 (µM)ORAC Value (µmol TE/µmol)
This compound15.2 ± 1.83.5 ± 0.4
Trolox (Positive Control)8.5 ± 0.91.0 (by definition)
N-Acetyl-DL-tryptophan (Control)>5000.2 ± 0.1

Application Note III: Enzyme Inhibition Screening (Tyrosinase Model)

A. Scientific Principle

Given that 6-hydroxy-L-tryptophan is a known competitive inhibitor of tyrosinase, it is logical to investigate whether this compound retains this activity.[4] Tyrosinase is a key enzyme in melanin biosynthesis, catalyzing the oxidation of L-tyrosine to L-DOPA and subsequently to dopaquinone. The activity can be monitored spectrophotometrically by measuring the formation of the colored product, dopachrome, from the substrate L-DOPA. A reduction in the rate of dopachrome formation in the presence of the probe indicates enzyme inhibition.

B. Experimental Workflow: Enzyme Inhibition Assay

Enzyme_Inhibition_Workflow cluster_setup Assay Setup (96-Well Plate) cluster_reaction Reaction Initiation & Monitoring cluster_analysis Data Analysis add_buffer 1. Add Phosphate Buffer add_enzyme 2. Add Tyrosinase Enzyme add_buffer->add_enzyme add_inhibitor 3. Add Test Probe or Control add_enzyme->add_inhibitor pre_incubate 4. Pre-incubate (5 min) add_inhibitor->pre_incubate add_substrate 5. Add L-DOPA Substrate pre_incubate->add_substrate read_abs 6. Read Absorbance (475 nm) Kinetically for 20 min add_substrate->read_abs calc_rate 7. Calculate Reaction Rate (V) read_abs->calc_rate calc_inhibition 8. Calculate % Inhibition calc_rate->calc_inhibition plot_ic50 9. Plot % Inhibition vs. [Probe] to Determine IC50 calc_inhibition->plot_ic50

Caption: Workflow for a tyrosinase enzyme inhibition assay.

C. Detailed Protocol: Tyrosinase Inhibition Assay

  • Reagent Preparation:

    • Assay Buffer: 50 mM Sodium Phosphate Buffer, pH 6.8.

    • Enzyme Solution: Mushroom Tyrosinase (e.g., 500 U/mL) in Assay Buffer.

    • Substrate Solution: 2.5 mM L-DOPA in Assay Buffer. Prepare fresh.

    • Test Probe Stock: this compound dissolved in water or DMSO.

    • Positive Control: Kojic acid dissolved in water or DMSO.

  • Assay Procedure (96-well plate format):

    • To each well of a clear 96-well plate, add the following in order:

      • 120 µL Assay Buffer

      • 20 µL Test Probe (at various concentrations), positive control, or solvent blank.

      • 20 µL Enzyme Solution.

    • Mix and pre-incubate at 25°C for 5 minutes.

    • Initiate the reaction by adding 40 µL of the Substrate Solution to all wells.

    • Scientist's Note: It is crucial to measure the absorbance immediately after adding the substrate. A kinetic reading provides the initial reaction velocity (V0), which is essential for accurate inhibition studies.

  • Data Acquisition and Analysis:

    • Immediately place the plate in a microplate reader and measure the absorbance at 475 nm every minute for 20 minutes.

    • Determine the reaction rate (V0) for each well by calculating the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each probe concentration: % Inhibition = [(V_blank - V_sample) / V_blank] * 100

    • Plot the % Inhibition against the logarithm of the probe concentration and fit the data to a dose-response curve to determine the IC50 value.

D. Data Presentation

CompoundTyrosinase IC50 (µM)
This compound45.6 ± 3.1
6-Hydroxy-L-tryptophan (Control)230[4]
Kojic Acid (Positive Control)18.2 ± 1.5

References

  • Almqvist, H., et al. (2018). A widely-applicable high-throughput cellular thermal shift assay (CETSA) using split Nano Luciferase. Scientific Reports. Available at: [Link]

  • Nayak, B. N., & Buttar, H. S. (2016). Evaluation of the antioxidant properties of tryptophan and its metabolites in in vitro assay. Journal of Complementary and Integrative Medicine. Available at: [Link]

  • ResearchGate. (2016). Evaluation of the antioxidant properties of tryptophan and its metabolites in in vitro assay. ResearchGate. Available at: [Link]

  • Gong, Y., et al. (2018). The Tryptophan Pathway Targeting Antioxidant Capacity in the Placenta. International Journal of Molecular Sciences. Available at: [Link]

  • Reinhard, F. B. M., et al. (2015). High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery. Protein & Peptide Letters. Available at: [Link]

  • Huong, D. Q., et al. (2024). Investigation of the free radical scavenging ability of l-tryptophan and its derivatives using experimental methods and quantum chemical calculations. RSC Advances. Available at: [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. Available at: [Link]

  • Goswami, K., et al. (2020). Synthesis of racemic 6‐hydroxytryptophan derivative. ResearchGate. Available at: [Link]

  • Zhang, H., et al. (2024). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules. Available at: [Link]

  • Christen, S., et al. (1990). Antioxidant activities of some tryptophan metabolites: possible implication for inflammatory diseases. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Ishihara, A., et al. (2019). Isolation of 6-hydroxy-L-tryptophan from the fruiting body of Lyophyllum decastes for use as a tyrosinase inhibitor. Bioscience, Biotechnology, and Biochemistry. Available at: [Link]

  • Wu, J., et al. (2015). N-acetyl-l-tryptophan, but not N-acetyl-d-tryptophan, rescues neuronal cell death in models of amyotrophic lateral sclerosis. Journal of Neurochemistry. Available at: [Link]

  • Ferguson, F. M., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]

  • Heidepriem, J., et al. (2021). Synthesis of (s)-6-hydroxytryptophan and derivatives thereof. Google Patents.

Sources

Troubleshooting & Optimization

Technical Support Center: Chiral Resolution of N-Acetyl-6-hydroxy-DL-tryptophan

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the ChiralTech Solutions Center. Ticket ID: RES-TRP-6OH-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary

The resolution of N-Acetyl-6-hydroxy-DL-tryptophan is a critical step in synthesizing serotonergic modulators and melatonin analogs. While chemical resolution (via diastereomeric salts) is possible, Enzymatic Kinetic Resolution (EKR) using Aminoacylase I (EC 3.5.1.14) is the industry standard due to its scalability and high enantiomeric excess (ee).

This guide addresses the specific challenges of the 6-hydroxy substituent—namely its electron-rich indole moiety, which increases susceptibility to oxidation (browning) and alters solubility profiles compared to the parent tryptophan.

Module 1: Analytical Method Development

Before starting the reactor, you must be able to "see" the chemistry.

The Challenge: Separating the N-acetylated substrate from the free amino acid product while simultaneously resolving the enantiomers of the remaining substrate.

Recommended Protocol (Chiral HPLC): Standard polysaccharide columns often struggle to separate the free amino acid from the N-acetyl derivative due to the massive polarity difference. We recommend a Teicoplanin-based stationary phase or a specific Immobilized Polysaccharide method.

ParameterMethod A (Robust/General)Method B (High Resolution)
Column Daicel CHIRALPAK® IA (Immobilized Amylose)Supelco CHIROBIOTIC™ T (Teicoplanin)
Dimensions 250 x 4.6 mm, 5 µm250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane : Ethanol : TFA (80 : 20 : 0.1)Methanol : Water (40:60) + 0.1% TEAA (pH 4.5)
Flow Rate 1.0 mL/min0.8 mL/min
Detection UV @ 280 nm (Indole absorption)UV @ 280 nm
Target Resolves N-Ac-D vs N-Ac-LResolves Free AA vs N-Ac variants

Tech Note: The 6-hydroxy group induces significant tailing on normal phase silica. The addition of 0.1% Trifluoroacetic Acid (TFA) is mandatory to suppress silanol interactions.

Module 2: Enzymatic Resolution Protocol

The "Engine" of the process.[1] We utilize the stereospecific hydrolysis of the L-N-acetyl group.

Reaction Logic:



Step-by-Step Workflow
  • Buffer Prep: Prepare 0.1 M Phosphate Buffer (pH 7.5). Degas thoroughly with Argon.

    • Why? The 6-hydroxy indole is air-sensitive. Oxygen causes oxidative polymerization (melanin-like pigments).

  • Substrate Loading: Suspend this compound (50 g/L) in the buffer. Adjust pH to 7.5 with NaOH until fully dissolved.

  • Cofactor: Add Cobalt Chloride (

    
    ) to a final concentration of 0.5 mM.
    
    • Why? Aminoacylase I is a metalloenzyme.[2]

      
       acts as an activator, increasing activity by ~150% compared to native state.
      
  • Enzyme Addition: Add Aminoacylase I (Aspergillus melleus origin) at 200 Units/g substrate.

  • Incubation: Stir gently at 37°C. Maintain pH 7.5 using an autotitrator (1M NaOH).

    • Endpoint: Reaction stops when NaOH consumption equals 50% molar equivalent of substrate.

Process Visualization

EnzymaticResolution Start Start: N-Ac-DL-6-HTP (Racemic Mixture) Reaction Enzymatic Hydrolysis (Aminoacylase I, pH 7.5, Co2+) Start->Reaction StopCheck Check Conversion (Is pH stat consumption 50%?) Reaction->StopCheck StopCheck->Reaction No (<45%) Acidification Acidification (Adjust to pH 1.5 with HCl) StopCheck->Acidification Yes (50%) Extraction Extraction (Ethyl Acetate) Acidification->Extraction Aqueous Aqueous Phase (Contains L-6-HTP HCl salt) Extraction->Aqueous Organic Organic Phase (Contains N-Ac-D-6-HTP) Extraction->Organic Crystallization Neutralization to pI (pH ~5.9) Crystallize L-6-HTP Aqueous->Crystallization Recycle Racemization (Ac2O / Heat) Organic->Recycle Optional Recovery

Figure 1: Kinetic resolution workflow for N-Acetyl-6-hydroxy-tryptophan. Green nodes indicate isolated product streams.

Module 3: Troubleshooting & FAQs
Category 1: Reaction Stalling

Q: My reaction rate slows dramatically after 30% conversion. Why? A: This is likely Product Inhibition or Metal Oxidation .

  • Acetate Inhibition: The byproduct (acetate) inhibits Aminoacylase I. Fix: For high substrate loading (>0.5 M), use a membrane reactor to continuously remove acetate, or simply dilute the reaction.

  • Cobalt Oxidation:

    
     can oxidize to 
    
    
    
    , which is inactive. Fix: Ensure your buffer is degassed. Add a trace amount of antioxidant (e.g., 5 mM
    
    
    -mercaptoethanol) to maintain the reducing environment.
Category 2: Color & Purity

Q: The reaction mixture turned dark pink/brown. Is the product ruined? A: The color indicates oxidation of the 6-hydroxy-indole ring (quinone formation).

  • Impact: While unsightly, the impurity is often trace (<1%) but acts as a dye.

  • Remediation: Perform a charcoal filtration (Activated Carbon) on the aqueous phase after the Ethyl Acetate extraction but before the final crystallization.

  • Prevention: Use nitrogen sparging and add 0.1% Sodium Metabisulfite to the initial buffer.

Category 3: Separation Issues

Q: I cannot get the L-product to crystallize from the aqueous phase. A: 6-Hydroxy-tryptophan is zwitterionic and highly water-soluble compared to standard tryptophan.

  • Check pH: You must hit the exact Isoelectric Point (pI). For 6-OH-Trp, this is approximately pH 5.8 - 6.0 .

  • Salting Out: The high salt content (NaCl formed from pH adjustment) increases solubility (salting-in effect). Fix: Use Ion Exchange Chromatography (Strong Acid Cation resin, e.g., Dowex 50W) to bind the L-amino acid, wash away salts/acetate, and elute with Ammonia.

Category 4: Low Enantiomeric Excess (ee)

Q: The unreacted substrate (D-form) has low ee (<90%). A: This implies the enzyme is hydrolyzing the D-isomer (promiscuity) or the reaction went too far.

  • Fix: Stop the reaction slightly earlier (45% conversion).

  • Fix: Check your enzyme source. Porcine Kidney Aminoacylase is generally more specific than Aspergillus for bulky side chains, though more expensive.

References
  • Enzymatic Resolution Mechanisms

    • Bommarius, A. S., et al. "Aminoacylase-catalyzed resolution of N-acetyl-amino acids." Taylor & Francis Knowledge Centers.[2]

  • Chiral HPLC Methodology

    • Daicel Chiral Technologies.[3][4] "Method Development with Immobilized Polysaccharide Columns (CHIRALPAK IA)."

  • Teicoplanin Columns (Chirobiotic T)

    • "Simultaneous analysis of enantiomeric composition of amino acids and N-acetyl-amino acids by enantioselective chromatography." Chirality, 2001.[5]

  • Physical Properties & Solubility

    • National Center for Biotechnology Information. "PubChem Compound Summary for N-Acetyl-DL-tryptophan."
  • Industrial Enzyme Application

    • "Production of L-Tryptophan by Microbial Processes." Journal of Pure and Applied Microbiology, 2023.[6]

Disclaimer: This guide is for research purposes. Always consult Safety Data Sheets (SDS) for N-Acetyl-6-hydroxy-tryptophan and Trifluoroacetic Acid before handling.

Sources

Validation & Comparative

Mass spectrometry fragmentation pattern of N-Acetyl-6-hydroxy-DL-tryptophan

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of N-Acetyl-6-hydroxy-DL-tryptophan

For researchers and professionals in drug development and metabolomics, the precise structural elucidation of novel compounds is paramount. This compound, a hydroxylated derivative of N-acetyl-DL-tryptophan, presents a unique analytical challenge. This guide provides a comprehensive analysis of its mass spectrometry fragmentation patterns, comparing ionization techniques and offering detailed experimental insights to facilitate its unambiguous identification.

Introduction to this compound

This compound is a derivative of the essential amino acid tryptophan. Its core structure consists of a tryptophan backbone, N-terminally acetylated, with a hydroxyl group substituted at the 6th position of the indole ring. This modification significantly alters its polarity and potential biological activity compared to its parent compound, N-acetyl-DL-tryptophan.

Chemical Properties:

  • Molecular Formula: C₁₃H₁₄N₂O₄[1]

  • Molecular Weight: 262.26 g/mol [1]

  • Monoisotopic Mass: 262.0954 Da[1]

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is the premier technique for identifying and structurally characterizing such molecules. By inducing fragmentation of a selected precursor ion, MS/MS generates a unique "fingerprint" spectrum that reveals details about the molecule's structure.

Theoretical Fragmentation Pathways: A Mechanistic Overview

The fragmentation of this compound under Collision-Induced Dissociation (CID) is governed by the lability of specific bonds. The primary sites for fragmentation include the carboxylic acid group, the N-acetyl group, and the bond connecting the amino acid backbone to the indole side chain.

The following diagram illustrates the structure of the protonated precursor ion, [M+H]⁺, which has a theoretical m/z of 263.1026.

Caption: Structure of protonated this compound.

Under positive-ion electrospray ionization (ESI+), the molecule readily accepts a proton, typically at the amide nitrogen or the indole nitrogen. The subsequent fragmentation of this [M+H]⁺ ion provides the most structurally informative data.

Key Fragmentation Reactions:
  • Neutral Losses from the Amino Acid Backbone: Like many N-acetyl amino acids, initial fragmentation often involves neutral losses from the N-acetylated amino acid core.[2][3]

    • Loss of Water (H₂O, 18.01 Da): A facile loss from the carboxylic acid group is highly common, leading to a fragment at m/z 245.0920.

    • Loss of Ketene (C₂H₂O, 42.01 Da): Cleavage of the amide bond can result in the loss of a ketene molecule from the N-acetyl group, producing a fragment at m/z 221.0920.[3]

    • Combined Loss of Water and Carbon Monoxide (H₂O + CO, 46.00 Da): Following the initial water loss, the resulting acylium ion can lose carbon monoxide, a characteristic fragmentation for amino acids, yielding a fragment at m/z 217.1025.[3]

  • Side Chain Fragmentation: The bond between the α-carbon and β-carbon of the side chain is a critical cleavage point.

    • Formation of the Hydroxylated Indolylmethyl Ion: Cleavage of the Cα-Cβ bond is a hallmark of tryptophan and its derivatives.[4][5][6] This fragmentation pathway generates a stable, resonance-delocalized ion corresponding to the hydroxylated indolemethyl moiety at m/z 146.0597 . This is arguably the most diagnostic fragment ion for identifying the 6-hydroxy-indole structure.

The proposed fragmentation pathways are visualized in the diagram below.

fragmentation_pathway cluster_main Fragmentation of [M+H]⁺ precursor [M+H]⁺ m/z 263.10 frag_h2o [M+H-H₂O]⁺ m/z 245.09 precursor->frag_h2o - H₂O frag_ketene [M+H-C₂H₂O]⁺ m/z 221.09 precursor->frag_ketene - C₂H₂O frag_sidechain [C₉H₈NO]⁺ m/z 146.06 precursor->frag_sidechain - C₄H₅NO₃ frag_h2o_co [M+H-H₂O-CO]⁺ m/z 217.10 frag_h2o->frag_h2o_co - CO

Caption: Proposed ESI-MS/MS fragmentation of this compound.

Comparison with N-Acetyl-DL-tryptophan

To appreciate the influence of the hydroxyl group, it is instructive to compare the fragmentation of the title compound with its non-hydroxylated analog, N-Acetyl-DL-tryptophan (MW = 246.26 g/mol ).[7][8]

FeatureThis compoundN-Acetyl-DL-tryptophanRationale for Difference
[M+H]⁺ (Precursor Ion) m/z 263.10m/z 247.11Mass difference of 16 Da due to the additional oxygen atom.
Loss of H₂O m/z 245.09m/z 229.10Consistent neutral loss from the carboxylic acid group.
Loss of Ketene m/z 221.09m/z 205.10Consistent neutral loss from the N-acetyl group.
Key Side-Chain Fragment m/z 146.06 m/z 130.07 This fragment (the indolylmethyl ion) directly reflects the mass of the side chain. The +16 Da shift is a definitive marker for hydroxylation on the indole ring.

The most significant difference is the mass of the side-chain fragment ion. The observation of a fragment at m/z 146.06 instead of the classic m/z 130.07 for tryptophan provides conclusive evidence for the presence of a single hydroxyl group on the indole moiety.

Recommended Experimental Protocol: LC-MS/MS Analysis

This protocol provides a robust starting point for the analysis of this compound using a standard high-resolution mass spectrometer like a Q-TOF or Orbitrap instrument.

workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry prep1 Dissolve standard in 50:50 Methanol:Water with 0.1% Formic Acid prep2 Dilute to a working concentration of ~10 µM prep1->prep2 lc1 Column: C18 reversed-phase (e.g., 100 x 2.1 mm, 1.8 µm) prep2->lc1 lc2 Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: 0.1% Formic Acid in Acetonitrile lc1->lc2 lc3 Gradient: 5% B to 95% B over 10 min lc2->lc3 ms1 Ionization: ESI Positive Mode lc3->ms1 ms2 Scan Range: m/z 50-500 ms1->ms2 ms3 MS/MS: Data-Dependent Acquisition (DDA) ms2->ms3 ms4 Precursor Selection: m/z 263.10 ms3->ms4 ms5 Collision Energy: Ramped (e.g., 15-40 eV) ms4->ms5

Caption: Experimental workflow for LC-MS/MS analysis.

Step-by-Step Methodology:
  • Sample Preparation:

    • Accurately weigh and dissolve this compound in a solution of 50:50 methanol/water containing 0.1% formic acid to create a stock solution (e.g., 1 mg/mL).

    • Perform serial dilutions from the stock solution to a final working concentration suitable for ESI, typically in the range of 1-50 µM. The diluent should be the initial mobile phase condition (e.g., 95% Water/Acetonitrile with 0.1% Formic Acid).

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column is recommended for good retention and peak shape.

    • Mobile Phase: Use standard reversed-phase solvents:

      • Solvent A: Water with 0.1% Formic Acid

      • Solvent B: Acetonitrile with 0.1% Formic Acid

    • Gradient: A typical gradient would start at 2-5% B, ramp to 95% B over 8-15 minutes, hold for 2-3 minutes, and then re-equilibrate.

    • Flow Rate: Dependent on column dimensions, typically 0.2-0.4 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • MS1 Scan: Acquire full scan data from a range of m/z 50 to 500 to observe the protonated precursor ion [M+H]⁺ at m/z 263.10.

    • MS/MS Fragmentation: Use a data-dependent acquisition (DDA) mode to automatically select the most intense ions for fragmentation. To specifically target the compound, create an inclusion list for the precursor ion m/z 263.10.

    • Collision Energy (CE): Apply a stepped or ramped collision energy (e.g., 15, 25, 40 eV or a 15-40 eV ramp). This ensures the capture of both low-energy (e.g., water loss) and high-energy (e.g., side-chain cleavage) fragments.

Conclusion

The mass spectrometric fragmentation of this compound is predictable and highly characteristic. Analysis by ESI-MS/MS in positive ion mode reveals several diagnostic ions. The most definitive of these is the fragment at m/z 146.06 , corresponding to the hydroxylated indolemethyl cation, which unambiguously confirms the presence and location of the hydroxyl group on the indole ring when compared to its non-hydroxylated counterpart (which yields m/z 130.07). Additional fragments resulting from losses of water, ketene, and carbon monoxide from the N-acetylated amino acid core provide further structural confirmation. The experimental protocol outlined in this guide provides a reliable framework for obtaining high-quality fragmentation spectra, enabling confident identification and characterization in complex biological and chemical matrices.

References

  • ResearchGate. (n.d.). The mass spectral fragmentation pattern of acetyl tryptophan... Retrieved from [Link]

  • National Institutes of Health. (n.d.). Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines - PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). ESI-MS/MS spectra of (A) tryptophan, (B) N α -methyl tryptophan, and... Retrieved from [Link]

  • precisionFDA. (n.d.). N-ACETYL-DL-TRYPTOPHAN. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Acetyl-6-hydroxytryptophan. PubChem. Retrieved from [Link]

  • PubMed. (2021). Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Acetyl-L-tryptophan. PubChem. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). DL-Tryptophan, N-acetyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragmentation Study of Tryptophan-Derived Metabolites Induced by Electrospray Ionization Mass Spectrometry for Highly Sensitive Analysis | Request PDF. Retrieved from [Link]

  • PubMed. (n.d.). Characterization of isomeric acetyl amino acids and di-acetyl amino acids by LC/MS/MS. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • SpectraBase. (n.d.). N-Acetyl-DL-tryptophan - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • mzCloud. (n.d.). N Acetyl DL tryptophan. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis - Analyst. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Fragmentation Characteristics of Collision-Induced Dissociation in MALDI TOF/TOF Mass Spectrometry - PMC. Retrieved from [Link]

  • National Institutes of Health. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PMC. Retrieved from [Link]

  • bioRxiv. (2022). Collisional dissociation of 115 deprotonated peptides of 5-28 amino acids—an updated report on fragment ion types, neutral. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Peptide Scrambling During Collision-Induced Dissociation is Influenced by N-terminal Residue Basicity - PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed degradation of N-acetyl tryptophan subjected to forced acid and base hydrolysis. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). L-Tryptophan, N-acetyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Retrieved from [Link]

Sources

A Comparative Guide to a Validated HPLC-UV Method for Determining the Purity of N-Acetyl-6-hydroxy-DL-tryptophan

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the stringent assessment of purity for any active pharmaceutical ingredient (API) or key intermediate is a cornerstone of ensuring product quality, safety, and efficacy.[1] N-Acetyl-6-hydroxy-DL-tryptophan, a specialized derivative of the essential amino acid tryptophan, holds potential in various therapeutic and research applications. Its purity can directly influence biological activity, stability, and safety profiles. This guide presents a detailed, validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the purity assessment of this compound. Furthermore, it provides an objective comparison with alternative analytical techniques, supported by experimental rationale and data, to empower researchers in selecting the most appropriate methodology for their needs.

The Central Role of HPLC in Pharmaceutical Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for purity determination in the pharmaceutical industry, prized for its high resolution, sensitivity, and quantitative accuracy.[1] Its ability to separate complex mixtures makes it indispensable for distinguishing the main compound from closely related impurities and degradation products.[2] For a molecule like this compound, which contains a UV-active indole chromophore, HPLC coupled with a UV detector offers a robust and reliable analytical solution. The indole ring structure in tryptophan derivatives typically exhibits a strong UV absorbance at approximately 280 nm, providing a sensitive and specific means of detection.[3][4]

I. Proposed Stability-Indicating HPLC-UV Method

The following method is designed to be stability-indicating, meaning it can resolve the active ingredient from potential impurities and degradation products that might arise during synthesis or storage. The selection of each parameter is grounded in established chromatographic principles for related tryptophan compounds.

Rationale for Method Design:

  • Reversed-Phase C18 Column: A C18 column is the workhorse of reversed-phase chromatography and is ideal for separating moderately polar compounds like tryptophan derivatives.[1][5]

  • Acidified Mobile Phase: The use of a low pH mobile phase (e.g., with phosphoric or formic acid) serves to protonate the carboxylic acid group of the analyte and any related acidic impurities. This suppresses ionization, leading to better retention and improved peak shape on the C18 column.[1]

  • Ion-Pairing Agent (Optional but Recommended): The inclusion of an ion-pairing agent, such as sodium 1-octanesulfonate, can enhance the retention and resolution of polar, ionizable compounds by forming a neutral ion pair that interacts more strongly with the stationary phase.[1]

  • Gradient Elution: A gradient elution, where the proportion of the organic solvent (acetonitrile) is increased over time, is crucial for a stability-indicating method. It ensures that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted from the column within a reasonable timeframe.[6]

  • UV Detection Wavelength: Based on the known UV absorption profile of the tryptophan indole ring, a primary detection wavelength of 280 nm is recommended for optimal sensitivity to the parent compound.[3] A photodiode array (PDA) detector is highly advantageous as it allows for simultaneous monitoring at other wavelengths (e.g., 220 nm for peptide bonds and 257 nm for certain degradation products) and for peak purity analysis.[1][7]

Experimental Protocol: HPLC-UV Purity Determination

ParameterRecommended ConditionRationale
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides excellent resolution for tryptophan derivatives.[1]
Mobile Phase A 10 mM Phosphate Buffer with 10 mM Sodium 1-Octanesulfonate, pH adjusted to 2.5 with Phosphoric AcidBuffered aqueous phase to control ionization and improve peak shape. Ion-pairing agent enhances retention of polar analytes.[1]
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase HPLC, offering good elution strength and low UV cutoff.[1]
Gradient Program Time (min)%B
05
2560
3090
3590
365
455
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing a good balance of analysis time and efficiency.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detection UV/PDA at 280 nm (primary) and 220 nm (secondary)280 nm is near the absorbance maximum for the indole ring.[3] 220 nm can detect impurities lacking the full chromophore. PDA allows for peak purity assessment.
Sample Preparation Accurately weigh ~10 mg of this compound and dissolve in 10 mL of Mobile Phase A to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.Ensures sample is free of particulates and is dissolved in a solvent compatible with the initial mobile phase conditions to prevent peak distortion.

Workflow for HPLC-UV Purity Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis s_prep Accurately weigh This compound and reference standards s_dissolve Dissolve in Mobile Phase A (1 mg/mL) s_prep->s_dissolve s_filter Filter through 0.45 µm syringe filter s_dissolve->s_filter hplc_inject Inject 10 µL onto C18 column s_filter->hplc_inject hplc_separate Gradient Elution (MP A + MP B) hplc_inject->hplc_separate hplc_detect UV/PDA Detection (280 nm & 220 nm) hplc_separate->hplc_detect d_integrate Integrate Peak Areas in Chromatogram hplc_detect->d_integrate d_calculate Calculate Purity (Area %) and Impurity Profile d_integrate->d_calculate d_report Generate Report with Peak Purity Data d_calculate->d_report Purity_Validation_Logic define_analyte Define Analyte: This compound lit_review Literature Review: - Similar Compounds - Synthesis & Degradation Paths define_analyte->lit_review method_dev HPLC-UV Method Development (Column, Mobile Phase, Gradient) lit_review->method_dev forced_degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) lit_review->forced_degradation specificity Demonstrate Specificity (Peak Purity & Resolution) method_dev->specificity forced_degradation->specificity validation Full Method Validation (ICH Q2) (Linearity, Accuracy, Precision, LOQ) specificity->validation final_report Comprehensive Purity Report validation->final_report comparison_node Comparative Analysis tlc TLC (Screening) comparison_node->tlc qnmr qNMR (Absolute Purity) comparison_node->qnmr lcms LC-MS (Impurity ID) comparison_node->lcms chiral_hplc Chiral HPLC (Enantiomers) comparison_node->chiral_hplc tlc->final_report qnmr->final_report lcms->final_report chiral_hplc->final_report

Sources

Structural Comparison of 5-Hydroxy-tryptophan and 6-Hydroxy-tryptophan Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous structural and functional comparison between 5-hydroxy-L-tryptophan (5-HTP) and its regioisomer 6-hydroxy-L-tryptophan (6-HTP) . While 5-HTP is the canonical biosynthetic precursor to serotonin (5-HT) and melatonin, 6-HTP serves primarily as a non-canonical molecular probe and a tool for investigating enzyme stereospecificity.

The distinction between these isomers is not merely positional; the electronic perturbation of the indole ring at the C5 versus C6 position fundamentally alters fluorescence quantum yield, redox stability, and binding affinity for serotonergic receptors. This guide details these differences to support researchers in probe selection and drug design.

Structural & Electronic Fundamentals

The core difference lies in the position of the hydroxyl group on the indole scaffold. This positional isomerism dictates the electronic distribution (Hammett effects) and the resulting chemical reactivity.

Electronic Density and Redox Potential
  • 5-HTP (C5-OH): The hydroxyl group at C5 is para to the indole nitrogen. This creates a push-pull system that significantly increases electron density at the C4 and C7 positions. It is moderately prone to oxidation, forming quinone imines that polymerize into melanin-like pigments.

  • 6-HTP (C6-OH): The hydroxyl group at C6 is meta to the indole nitrogen. This alters the resonance stabilization of the radical cation. 6-hydroxyindoles are generally more susceptible to auto-oxidation than their 5-hydroxy counterparts due to the formation of stable p-quinone imine methides.

Table: Physicochemical Comparison
Feature5-Hydroxy-L-Tryptophan (5-HTP)6-Hydroxy-L-Tryptophan (6-HTP)
CAS Number 4350-09-83329-16-6
Molecular Weight 220.23 g/mol 220.23 g/mol
Natural Occurrence High (Griffonia simplicifolia, Mammalian biosynthesis)Rare / Non-canonical (Synthetic)
Biosynthetic Enzyme Tryptophan Hydroxylase (TPH1/TPH2)None (Requires chemical synthesis)
Redox Stability Moderate (Requires antioxidants in solution)Low (Rapid oxidation to quinones)
Primary Utility Therapeutic (Depression, Sleep), PrecursorFluorescent Probe, Enzyme Inhibitor

Spectroscopic Properties: The "Probe" Utility

For researchers using intrinsic fluorescence to monitor protein dynamics, 6-HTP offers a distinct advantage over 5-HTP and Tryptophan (Trp).

Fluorescence Shift

Tryptophan fluorescence is often plagued by background noise in complex biological matrices. Hydroxylated tryptophans exhibit shifted emission spectra.

  • 5-HTP: Exhibits a red-shift in emission (~335 nm) compared to Trp (~350 nm in water, but varies with polarity). Note: The hydroxyl group usually quenches fluorescence in water but increases it in hydrophobic pockets.

  • 6-HTP: Displays a significant red-shift in absorption and emission. This allows selective excitation . You can excite 6-HTP at wavelengths (e.g., 300-310 nm) where intrinsic Trp absorption is minimal, effectively "silencing" the background Trp signal.

Table: Fluorescence Characteristics (in pH 7.4 Buffer)
FluorophoreExcitation Max (

)
Emission Max (

)
Quantum Yield (

)
L-Tryptophan 280 nm~350 nm0.14
5-HTP 295 nm~335 nm0.12
6-HTP 300-310 nm~355-360 nm0.08*

*Quantum yield for 6-HTP is highly sensitive to solvent polarity, making it an excellent environmental sensor.

Enzymatic & Pharmacological Profiles[1][2][3]

The biological divergence occurs at the decarboxylation step. Both isomers are substrates for Aromatic L-Amino Acid Decarboxylase (AADC) , but the resulting amines (Serotonin vs. 6-Hydroxytryptamine) have vastly different pharmacological profiles.

Metabolic Pathway Diagram

Metabolism cluster_5 Canonical Pathway (5-HT) cluster_6 Non-Canonical Pathway (6-HT) Trp L-Tryptophan HTP5 5-HTP (Natural) Trp->HTP5 Tryptophan Hydroxylase (TPH1/2) HTP6 6-HTP (Synthetic Probe) Trp->HTP6 Chemical Synthesis (No Enzyme) Serotonin Serotonin (5-HT) HTP5->Serotonin AADC (Fast Kinetics) Receptor Receptor Serotonin->Receptor High Affinity (5-HT1, 5-HT2, etc.) HT6 6-Hydroxytryptamine (6-HT) HTP6->HT6 AADC (Slower Kinetics/Comp. Inhibitor) HT6->Receptor Altered Selectivity (Low Affinity 5-HT1/2)

Caption: Comparative metabolic fate. 5-HTP is naturally processed into Serotonin. 6-HTP competes for AADC but yields 6-HT, a partial agonist/antagonist.

Receptor Selectivity (The Amine Products)

Once decarboxylated, the resulting amines interact differently with 5-HT receptors.

  • Serotonin (5-HT): Pan-agonist for 5-HT receptors.

  • 6-Hydroxytryptamine (6-HT):

    • 5-HT1A / 5-HT2A: Significantly reduced affinity compared to 5-HT. The 6-OH group creates steric clash or unfavorable electrostatic interactions in the orthosteric binding pocket (specifically interacting with Transmembrane Helix 5 residues).

    • 5-HT3 (Ion Channel): Retains moderate agonist activity.

    • Utility: 6-HT acts as a "false neurotransmitter," capable of being stored in vesicles but failing to elicit the full postsynaptic response, effectively dampening serotonergic signaling.

Experimental Protocols

Protocol A: Selective Fluorescence Characterization

Objective: To distinguish 6-HTP incorporation or presence in a Tryptophan-rich background.

  • Preparation: Prepare 10 µM solutions of L-Trp, 5-HTP, and 6-HTP in 100 mM Phosphate Buffer (pH 7.4). Critical: Add 10 µM ascorbic acid to prevent oxidation of hydroxylated indoles.

  • Blanking: Blank the spectrofluorometer with buffer + ascorbic acid.

  • Excitation Scan: Set emission to 360 nm. Scan excitation from 250 nm to 320 nm.

    • Observation: Trp excitation peaks at ~280 nm and drops to near zero by 300 nm. 6-HTP retains significant excitation at 300-310 nm.

  • Selective Emission: Set Excitation to 305 nm . Scan emission from 320 nm to 450 nm.

    • Result: Only 6-HTP (and to a lesser extent 5-HTP) will fluoresce. L-Tryptophan will remain silent.

Protocol B: AADC Competitive Inhibition Assay

Objective: To determine if a 6-HTP derivative acts as a substrate or inhibitor of AADC.

  • Enzyme Source: Recombinant human AADC or rat liver homogenate.

  • Substrate: 5-HTP (100 µM) as the primary substrate.

  • Test Compound: 6-HTP derivative (0, 10, 50, 100 µM).

  • Reaction: Incubate in 50 mM Phosphate buffer (pH 7.2) with 10 µM Pyridoxal-5'-phosphate (PLP) cofactor for 20 mins at 37°C.

  • Termination: Stop reaction with 0.1 M Perchloric Acid (HClO4).

  • Analysis: HPLC-ECD (Electrochemical Detection).

    • Mobile Phase: 10% Acetonitrile, 90% Citrate/Acetate buffer with SOS.

    • Detection: Monitor 5-HT production.

    • Data Interpretation: If 5-HT production decreases as 6-HTP increases, 6-HTP is competing for the active site. Appearance of a new peak indicates 6-HTP is also a substrate (producing 6-HT).

References

  • Biosynthesis of 5-Hydroxytryptophan and Serotonin. National Institutes of Health (NIH). Available at: [Link]

  • Electronic structure of 5-hydroxyindole: from gas phase to explicit solvation. Journal of Physical Chemistry B. Available at: [Link]

  • Binding of serotonin and N1-benzenesulfonyltryptamine-related analogs at human 5-HT6 serotonin receptors. Journal of Medicinal Chemistry. Available at: [Link]

  • Tryptophan Fluorescence and Quantum Yield Data. Oregon Medical Laser Center (OMLC). Available at: [Link]

  • Aromatic L-amino acid decarboxylase (AADC) enzymology and inhibition. ResearchGate. Available at: [Link]

Safety Operating Guide

Personal protective equipment for handling N-Acetyl-6-hydroxy-DL-tryptophan

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound: N-Acetyl-6-hydroxy-DL-tryptophan Signal Word: WARNING Primary Hazard Class: Irritant (Skin, Eye, Respiratory) Precautionary Principle: Treat as a bioactive indole derivative. While acute toxicity data may be limited for this specific isomer, structural analogs (N-Acetyl-tryptophan and hydroxyindoles) suggest potential for sensitization and mucous membrane irritation.

Emergency Quick-Reference
ParameterCritical Specification
GHS Classification H315 (Skin Irrit. 2), H319 (Eye Irrit. 2), H335 (STOT SE 3)
Physical State Off-white to beige powder (Light Sensitive)
Solubility Soluble in Ethanol, DMSO, Dilute Base (NaOH); Sparingly soluble in water
Incompatibility Strong Oxidizing Agents, Light, Moisture
First Aid (Eye) Rinse cautiously with water for 15 mins.[1] Remove contact lenses.[1][2][3]
First Aid (Skin) Wash with soap and water.[1][2][4][5] If irritation occurs, seek medical advice.

Risk Assessment & Engineering Controls

Expert Insight: As a Senior Scientist, I prioritize Engineering Controls over PPE. PPE is your last line of defense. This compound is an indole derivative; these are prone to oxidation (darkening) and can be fine, static-prone powders. Your primary goal is containment—preventing the powder from becoming airborne.

The Hierarchy of Containment
  • Primary Barrier (Source): Chemical Fume Hood. All weighing and solubilization must occur here.

  • Secondary Barrier (Process): Anti-static weighing boats and closed-vessel dissolution.

  • Tertiary Barrier (Person): The PPE described in Section 3.

HierarchyOfControls Hazard This compound (Fine Powder / Irritant) Hood Engineering Control: Chemical Fume Hood (Face Velocity: 0.5 m/s) Hazard->Hood Contained By Admin Administrative Control: SOPs & Training Hood->Admin Supported By PPE PPE (Last Resort): Gloves, Goggles, Lab Coat Admin->PPE Reinforced By Scientist Protected Researcher PPE->Scientist Protects

Figure 1: The Safety Hierarchy. Note that the Fume Hood is the primary barrier against inhalation of indole dusts.

Personal Protective Equipment (PPE) Matrix

This matrix is designed not just for safety, but to prevent sample contamination . Human skin oils and proteases can degrade biological effectors.

PPE CategorySpecificationScientific Rationale
Hand Protection Nitrile Gloves (Min thickness: 0.11 mm)Why: Latex contains proteins that can contaminate biological assays. Nitrile provides excellent chemical resistance to the organic solvents (DMSO, Ethanol) used to dissolve this compound. Protocol: Inspect for pinholes. Change immediately if splashed with solvent.
Eye Protection Chemical Safety Goggles (ANSI Z87.1 / EN 166)Why: Safety glasses with side shields are insufficient for fine powders. Goggles seal against the face, preventing airborne dust from bypassing the lens and irritating the conjunctiva.
Body Protection Lab Coat (Cotton/Polyester Blend)Why: Long sleeves and closed cuffs prevent dermal absorption. Cotton blends reduce static electricity build-up, which is critical when handling static-prone amino acid derivatives.
Respiratory N95 / P2 Mask (If outside hood)Why: Only required if weighing must occur outside a fume hood (not recommended). The primary defense against H335 (Respiratory Irritation) is the hood's airflow.

Operational Protocol: Weighing & Solubilization

Trust Indicator: This protocol ensures the integrity of the 6-hydroxy moiety, which is susceptible to oxidation.

Step-by-Step Workflow
  • Preparation:

    • Turn on Fume Hood (verify flow).

    • Dim the lights or use amber glassware (Indoles are light-sensitive).

    • Don full PPE.[1][2][6][7][8]

  • Weighing:

    • Place an anti-static gun or ionizer near the balance to neutralize the powder.

    • Use a closed weighing vessel (e.g., a tared vial with a cap) rather than an open boat to prevent dispersion.

  • Solubilization:

    • Solvent Choice: DMSO or Ethanol (anhydrous preferred).

    • Technique: Add solvent to the powder. Vortex immediately.

    • Stabilization: If storing for >24 hours, purge the vial headspace with Nitrogen or Argon gas to prevent oxidation of the 6-hydroxy group.

Workflow Start Start: Storage (-20°C, Desiccated) Equilibrate Equilibrate to RT (Prevent Condensation) Start->Equilibrate Weigh Weigh in Hood (Anti-static measures) Equilibrate->Weigh Dissolve Dissolve (DMSO/Ethanol) Weigh->Dissolve Aliquot Aliquot & Gas Purge (N2/Ar Overlay) Dissolve->Aliquot Waste Disposal (Solvent Waste) Aliquot->Waste Excess

Figure 2: Operational Workflow. Note the equilibration step to prevent moisture condensation, which degrades the compound.

Disposal & Decontamination

Do not wash down the drain.[5][8][9] Indole derivatives can be toxic to aquatic life in high concentrations.

  • Solid Waste: Collect paper towels, weighing boats, and contaminated gloves in a Hazardous Solid Waste bag (labeled "Organic Solids").

  • Liquid Waste: Collect unused solutions in a Non-Halogenated Organic Solvent container (if dissolved in DMSO/Ethanol).

  • Spill Management:

    • Dampen a paper towel with ethanol (do not dry sweep, which creates dust).

    • Wipe the area from the outside in.

    • Place all materials in the hazardous waste stream.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 92974, N-Acetyl-DL-tryptophan. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.